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molecular formula C8H13ClO B041068 3-cyclopentylpropanoyl chloride CAS No. 104-97-2

3-cyclopentylpropanoyl chloride

Cat. No. B041068
M. Wt: 160.64 g/mol
InChI Key: SZQVEGOXJYTLLB-UHFFFAOYSA-N
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Patent
US05550257

Procedure details

A solution of 1.0 g of oxalyl chloride in 15 ml of methylene chloride is added dropwise to a 0° C. solution of 0.65 g of 3-cyclopentylpropionic acid in 15 ml of methylene chloride. The solution is allowed to warm to room temperature and is stirred for 6 hours. The solution is concentrated at reduced pressure, rediluted with 25 ml of methylene chloride and reconcentrated to give 3-cyclopentylpropionyl chloride.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.65 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=O)[C:2]([Cl:4])=[O:3].[CH:7]1([CH2:12]CC(O)=O)[CH2:11][CH2:10][CH2:9][CH2:8]1>C(Cl)Cl>[CH:7]1([CH2:12][CH2:1][C:2]([Cl:4])=[O:3])[CH2:11][CH2:10][CH2:9][CH2:8]1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
0.65 g
Type
reactant
Smiles
C1(CCCC1)CCC(=O)O
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solution is concentrated at reduced pressure
ADDITION
Type
ADDITION
Details
rediluted with 25 ml of methylene chloride

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C1(CCCC1)CCC(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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